molecular formula C18H16N4O B2421855 6-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyridine-3-carbonitrile CAS No. 2327199-93-7

6-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyridine-3-carbonitrile

Cat. No.: B2421855
CAS No.: 2327199-93-7
M. Wt: 304.353
InChI Key: OASYLEOFSMKKTG-UHFFFAOYSA-N
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Description

6-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyridine-3-carbonitrile is a complex organic compound that features a benzoxazole ring fused with a piperidine ring and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Mechanism of Action

Target of Action

Similar compounds, such as n-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, have been found to exhibit affinity for serotonergic and dopaminergic receptors . These receptors play crucial roles in neurotransmission, affecting mood, appetite, and other physiological processes.

Mode of Action

It’s worth noting that similar compounds have been found to inhibit the enzyme acetylcholinesterase (ache) . AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. By inhibiting AChE, these compounds could potentially increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Biochemical Pathways

These pathways are involved in a variety of physiological processes, including cognition, mood regulation, and motor control .

Pharmacokinetics

It’s important to note that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy

Result of Action

Similar compounds have been found to exhibit antimicrobial and antiproliferative activities. These effects could potentially result from the compound’s interaction with its targets and its influence on related biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of 2-aminophenol with a carboxylic acid derivative under acidic conditions.

    Piperidine Ring Formation: The piperidine ring is often introduced through a nucleophilic substitution reaction involving a suitable halogenated precursor.

    Coupling with Pyridine: The final step involves coupling the benzoxazole-piperidine intermediate with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly on the benzoxazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenated reagents and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Similar structure with a fluorine substitution.

    2-(4-Fluorophenyl)-6-(piperidin-4-yl)-3-(pyridin-3-yl)-1H-indole: Contains a similar piperidine and pyridine framework.

Uniqueness

6-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyridine-3-carbonitrile is unique due to its specific combination of benzoxazole, piperidine, and pyridine rings, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

6-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c19-10-13-7-8-17(20-11-13)22-9-3-4-14(12-22)18-21-15-5-1-2-6-16(15)23-18/h1-2,5-8,11,14H,3-4,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASYLEOFSMKKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=C2)C#N)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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